molecular formula C16H23NO B11156944 N-cyclohexyl-N-ethyl-2-methylbenzamide

N-cyclohexyl-N-ethyl-2-methylbenzamide

Cat. No.: B11156944
M. Wt: 245.36 g/mol
InChI Key: DYHYTAPZKFMABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C16H23NO It is a benzamide derivative characterized by the presence of a cyclohexyl and an ethyl group attached to the nitrogen atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-N-ethyl-2-methylbenzamide can be synthesized through the reaction of 2-methylbenzoic acid with cyclohexylamine and ethylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyclohexyl and ethyl groups attached to the nitrogen atom, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-2-methylbenzamide

InChI

InChI=1S/C16H23NO/c1-3-17(14-10-5-4-6-11-14)16(18)15-12-8-7-9-13(15)2/h7-9,12,14H,3-6,10-11H2,1-2H3

InChI Key

DYHYTAPZKFMABH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.